molecular formula C26H25N5O3S B2995921 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-23-9

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2995921
CAS No.: 866848-23-9
M. Wt: 487.58
InChI Key: KPOHYBFDVWYEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5-amine core. Key structural features include:

  • Aromatic amine substituent: A 3-methoxyphenyl group at position 5, which may influence electronic and steric interactions with biological targets.

Triazoloquinazoline derivatives are of interest in medicinal chemistry due to their structural similarity to purine-based systems, enabling interactions with enzymes or receptors involved in nucleotide metabolism.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-26(2,3)17-12-14-20(15-13-17)35(32,33)25-24-28-23(27-18-8-7-9-19(16-18)34-4)21-10-5-6-11-22(21)31(24)30-29-25/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHYBFDVWYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been synthesized by the nucleophilic substitution reaction. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Result of Action

The compound has shown potent activity against certain bacteria, suggesting that it may lead to their inhibition or death. This indicates that the compound’s action at the molecular and cellular levels results in significant antimicrobial effects.

Biological Activity

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C26H25N5O3SC_{26}H_{25}N_{5}O_{3}S and a molecular weight of 487.57 g/mol. The structural complexity is characterized by the presence of a quinazoline core, a triazole ring, and various substituents that influence its biological properties .

Antimicrobial Activity

Research indicates that quinazoline derivatives often exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that certain substitutions on the quinazoline core enhance activity against various bacterial strains. The presence of sulfonyl groups has been linked to improved interaction with microbial targets, potentially increasing efficacy against resistant strains .

Anticancer Potential

The compound's structural analogs have shown promising anticancer activities. For instance, studies have demonstrated that modifications in the quinazoline structure can lead to potent inhibition of cancer cell proliferation. In vitro assays revealed that certain derivatives exhibit low micromolar inhibitory concentrations (IC50), suggesting their potential as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
This compound5.2HeLa
Analog A4.8MCF-7
Analog B3.5A549

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, mitigating oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake.
  • Ring Modifications : Variations in the triazole and quinazoline rings can significantly alter potency against specific targets.

Table summarizing SAR findings:

ModificationEffect on Activity
Tert-butyl group additionIncreased potency against cancer cells
Methoxy substitutionEnhanced solubility and bioavailability
Triazole ring variationAltered kinase inhibition profile

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines and reported significant reductions in cell viability at low concentrations.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus demonstrated substantial antimicrobial activity with an MIC value lower than standard antibiotics.

Comparison with Similar Compounds

Implications :

  • The 4-tert-butyl group in the target compound likely enhances membrane permeability but may limit binding in sterically constrained active sites.
  • Smaller sulfonyl groups (e.g., 2,5-dimethylphenyl in ) could improve target accessibility .

Amine Substituent Variations

Compound Amine Substituent Electronic Effects
Target Compound 3-Methoxyphenyl Meta methoxy: moderate electron donation
3-(4-Ethoxyphenyl) analog () 4-Ethoxyphenyl Para ethoxy: stronger electron donation
N-(Diethoxyphenethyl) analog () 3,4-Diethoxyphenethyl Flexible chain, dual ethoxy groups enhance solubility

Implications :

  • Para-substituted electron-donating groups (e.g., 4-ethoxy in ) may improve binding to electron-deficient enzyme pockets .
  • The 3-methoxy group in the target compound could reduce steric clashes in asymmetric binding sites.

Q & A

Q. What are the key steps and considerations for synthesizing the triazoloquinazoline core of this compound?

The synthesis typically involves a multi-step approach:

  • Cyclization : Utilize sodium hypochlorite (NaOCl) in ethanol to form the triazoloquinazoline scaffold via oxidative cyclization of hydrazone intermediates, as demonstrated in analogous triazoloquinazoline syntheses .
  • Sulfonylation : Introduce the 4-tert-butylphenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Amine Coupling : Perform nucleophilic aromatic substitution (SNAr) with 3-methoxyaniline under reflux in polar aprotic solvents (e.g., DMF) to attach the N-(3-methoxyphenyl) moiety .
    Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products. Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) .

Q. What safety protocols are essential when handling this compound?

  • Storage : Store in airtight containers at –20°C, protected from light and moisture, as sulfonamide derivatives are prone to hydrolysis .
  • Handling : Follow P-codes such as P210 (avoid heat/sparks) and P264 (wash hands post-handling) to mitigate flammability and toxicity risks. Use fume hoods and PPE (gloves, lab coats) during synthesis .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

Q. Which solvents and conditions optimize solubility for in vitro assays?

  • Solvents : Use DMSO for stock solutions (10–50 mM) due to high polarity. Ethanol or DMF are alternatives for dilution in aqueous buffers .
  • pH Stability : Conduct solubility tests in PBS (pH 7.4) or acetate buffer (pH 5.0) to assess aggregation. Sonication or gentle heating (≤40°C) may enhance dissolution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the aromatic region. For example, HMBC correlations between the triazole C-H and quinazoline carbons can resolve regiochemistry .
  • X-Ray Crystallography : Resolve ambiguous NOE effects by determining single-crystal structures, as done for structurally related triazoloquinazolines .
  • HRMS Validation : Confirm molecular formulas using high-resolution mass spectrometry to rule out isobaric interferences .

Q. What strategies improve regioselectivity during sulfonylation or amine coupling?

  • Directed Metalation : Use directing groups (e.g., methoxy) to guide sulfonylation to specific positions on the quinazoline ring .
  • Temperature Control : Lower temperatures (0–5°C) during SNAr reactions reduce competing pathways, favoring substitution at electron-deficient positions .
  • Catalytic Systems : Employ Pd-mediated coupling for sterically hindered aryl amines, as seen in analogous heterocyclic systems .

Q. How can stability under physiological conditions be systematically assessed?

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed sulfonamide or demethylated methoxyphenyl groups) to infer instability mechanisms .
  • Light Exposure Tests : Expose to UV-Vis light (300–800 nm) for 24–48 hours and quantify photodegradation using UV spectrophotometry .

Q. What computational methods predict binding interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or epigenetic enzymes, leveraging the triazoloquinazoline core’s planar structure for π-π stacking .
  • MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent to assess binding stability and conformational flexibility .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) with bioactivity data to guide SAR studies .

Q. How can synthetic yields be improved for large-scale production?

  • Flow Chemistry : Implement continuous flow reactors for cyclization steps to enhance heat/mass transfer and reduce reaction times .
  • Catalytic Optimization : Screen palladium/copper catalysts for coupling steps to minimize stoichiometric reagent use .
  • Workflow Automation : Use robotic platforms for repetitive steps (e.g., column chromatography) to reduce human error and increase reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.